molecular formula C18H21N3O2 B2694024 Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate CAS No. 65639-65-8

Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate

Cat. No.: B2694024
CAS No.: 65639-65-8
M. Wt: 311.385
InChI Key: UOFVTIIWLSODHW-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate is a benzoate ester derivative featuring a methyl ester group, an amino substituent at the 3-position, and a 4-phenylpiperazinyl moiety at the 4-position of the aromatic ring. The phenylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity in the central nervous system (CNS) . The amino group may enhance solubility or serve as a site for further functionalization.

Properties

IUPAC Name

methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-18(22)14-7-8-17(16(19)13-14)21-11-9-20(10-12-21)15-5-3-2-4-6-15/h2-8,13H,9-12,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFVTIIWLSODHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001331331
Record name methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665710
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65639-65-8
Record name methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001331331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoate Ester: The starting material, 3-nitrobenzoic acid, is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 3-nitrobenzoate.

    Reduction of the Nitro Group: The nitro group in methyl 3-nitrobenzoate is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in methyl 3-amino benzoate.

    Formation of the Phenylpiperazine Moiety: The final step involves the reaction of methyl 3-amino benzoate with 1-phenylpiperazine under appropriate conditions to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate has been explored for its potential in drug development due to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures exhibit significant activities including:

  • Antidepressant Effects : The piperazine moiety is associated with the modulation of serotonin and dopamine receptors, which are critical in the treatment of depression and anxiety disorders.
  • Antitumor Activity : Studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines, indicating potential as an anticancer agent .

Neuropharmacology

The compound has shown promise in neuropharmacological studies. Its structural similarity to known psychoactive substances suggests that it may influence neurotransmitter pathways effectively:

  • Receptor Interaction Studies : Research has demonstrated that this compound interacts with serotonin receptors, which could lead to therapeutic effects in mood disorders .

Antimicrobial Properties

Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for further exploration in antimicrobial therapies .

Activity TypeDescriptionReferences
AntidepressantModulates serotonin/dopamine receptors; potential for treating mood disorders
AntitumorExhibits cytotoxic effects on cancer cell lines
AntimicrobialEffective against various bacterial strains

Case Study: Neuropharmacological Effects

In a study focusing on the neuropharmacological effects of this compound, researchers conducted receptor binding assays that revealed significant binding affinity to serotonin receptors (5-HT2A). This finding supports the hypothesis that the compound could be developed into a therapeutic agent for depression .

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate (CAS 889946-60-5)
  • Substituents: 3-amino, 4-(4-benzoylpiperazinyl).
  • Molecular Weight : 339.39 g/mol .
  • The benzoyl moiety may influence lipophilicity and metabolic stability .
Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate (CAS 167626-50-8)
  • Substituents: 3-amino, 4-triazolyl.
  • Key Differences : The piperazine ring is replaced by a triazole group, which introduces hydrogen-bonding capabilities and may affect pharmacokinetic properties. Triazoles are often used in antifungal agents, suggesting divergent biological applications .
3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6)
  • Substituents : 3-(4-methylpiperazinyl).
  • Molecular Weight : 220.26 g/mol; Melting Point : 187–190°C .
  • Key Differences: Lacks the methyl ester and amino group, existing as a carboxylic acid. This reduces lipophilicity compared to ester derivatives, impacting bioavailability .

Physicochemical Properties

A comparative analysis of physicochemical properties is summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate Not reported Not available Methyl ester, amino, phenylpiperazine
Methyl 3-amino-4-(4-benzoylpiperazin-1-yl)benzoate 339.39 Not available Methyl ester, amino, benzoylpiperazine
Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate Not reported Not available Methyl ester, amino, triazole
3-(4-Methylpiperazin-1-yl)benzoic acid 220.26 187–190 Carboxylic acid, methylpiperazine
  • Solubility: The amino group in the target compound likely improves water solubility compared to non-polar benzoates like methyl or benzyl benzoate .
  • Stability : Piperazine derivatives are generally stable under physiological conditions, though the phenyl group may increase metabolic resistance compared to benzoyl or triazole substituents .

Biological Activity

Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C19H23N3O2C_{19}H_{23}N_{3}O_{2}. The compound features a benzoate core with an amino group and a phenylpiperazine moiety, which is crucial for its biological interactions. The structure can be represented as follows:

Molecular Structure C19H23N3O2\text{Molecular Structure }\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}_{2}

The biological activity of this compound primarily stems from its interaction with various biological targets, including neurotransmitter receptors and enzymes. Notably, the phenylpiperazine moiety is known to interact with serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes, which are implicated in mood regulation and anxiety disorders. This interaction may lead to modulation of neurotransmitter release and influence various neurological pathways .

Anticonvulsant Activity

Research has indicated that derivatives of phenylpiperazine compounds exhibit anticonvulsant properties. A study on related compounds demonstrated that modifications to the piperazine structure can significantly affect anticonvulsant efficacy in animal models. For instance, certain derivatives showed protection against maximal electroshock (MES) seizures, suggesting that similar effects may be observed with this compound .

Anticancer Potential

In addition to its anticonvulsant activity, this compound has been evaluated for anticancer properties. Compounds containing the phenylpiperazine moiety have shown cytotoxic effects against various cancer cell lines. For example, studies have reported significant inhibition of cell growth in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .

Table 1: Summary of Biological Activities

Activity Cell Line/Model IC50/ED50 Reference
AnticonvulsantMES SeizuresVaries by derivative
AnticancerMCF7IC50 = 3.79 µM
NCI-H460IC50 = 12.50 µM

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. Studies suggest that the compound exhibits favorable absorption characteristics, with moderate lipophilicity aiding in central nervous system penetration. However, detailed toxicity studies are required to ascertain safety profiles in clinical settings.

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-4-(4-phenylpiperazin-1-yl)benzoate, and how can reaction conditions be optimized for higher yield and purity?

The synthesis typically involves multi-step reactions starting with nucleophilic aromatic substitution or coupling reactions. For example:

  • Step 1 : React 3-nitro-4-fluorobenzoate with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃) to introduce the piperazine moiety via displacement of the nitro/fluoro group.
  • Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
  • Optimization : Solvent choice (DMF or DMSO for polar intermediates), temperature control (80–120°C for substitution), and purification via column chromatography (silica gel, ethyl acetate/hexane) improve yield and purity. Adjusting stoichiometry of 4-phenylpiperazine (1.2–1.5 eq.) minimizes side products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), aromatic protons (δ 6.5–8.0 ppm), and ester group (δ 3.8–4.0 ppm for OCH₃).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 352.18 for C₁₉H₂₁N₃O₂).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%). Gradient elution (acetonitrile/water + 0.1% TFA) resolves impurities from unreacted precursors .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) determines bond angles, torsion angles, and hydrogen-bonding networks. For example:

  • Key metrics : The dihedral angle between the benzoate and piperazine rings (e.g., 45–60°) influences steric interactions.
  • Hydrogen bonds : N–H⋯O interactions between the amine and ester groups stabilize the crystal lattice. Refinement parameters (R-factor < 0.05) ensure accuracy. Discrepancies in bond lengths (>0.02 Å) may indicate disorder or solvent effects, requiring iterative refinement .

Q. What experimental strategies address contradictory pharmacological data across biological assays for this compound?

  • Assay standardization : Control variables such as cell line (e.g., HEK-293 vs. CHO for receptor binding), incubation time (24–72 hr), and solvent (DMSO concentration ≤0.1%).
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Replicate experiments (n ≥ 3) reduce variability.
  • Orthogonal assays : Cross-validate receptor binding (SPR) with functional assays (cAMP accumulation or calcium flux). Discrepancies may arise from off-target effects or metabolic instability .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as serotonin or dopamine receptors?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses. The piperazine ring often engages in π-π stacking with aromatic residues (e.g., Phe340 in 5-HT₂A).
  • MD simulations : GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) >2.0 Å suggests conformational shifts.
  • Limitations : Force fields may inaccurately model halogen or hydrogen-bond interactions. Experimental validation (e.g., mutagenesis) is critical .

Q. What synthetic methodologies are employed to modify the piperazine or benzoate moieties for structure-activity relationship (SAR) studies?

  • Piperazine modifications : Introduce substituents (e.g., methyl, fluorine) at the 4-position via Buchwald-Hartwig coupling.
  • Benzoate ester hydrolysis : Convert to carboxylic acid (LiOH/THF/H₂O) for prodrug strategies.
  • SAR analysis : Compare logP (HPLC) and pKa (potentiometry) to correlate lipophilicity/basicity with activity. Bioisosteric replacement (e.g., replacing phenyl with pyridyl) optimizes target engagement .

Methodological Considerations

  • Crystallization : Slow evaporation (acetone/water) yields diffraction-quality crystals. Additive screening (e.g., 5% glycerol) improves crystal morphology .
  • Data interpretation : Use PLATON to check for missed symmetry or twinning in XRD data. For conflicting NMR assignments, DEPT-135 or HSQC resolves overlapping signals .

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